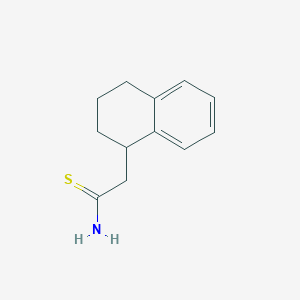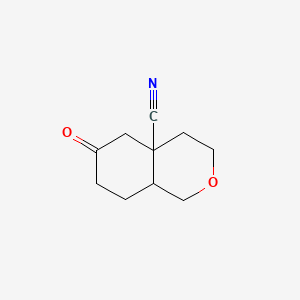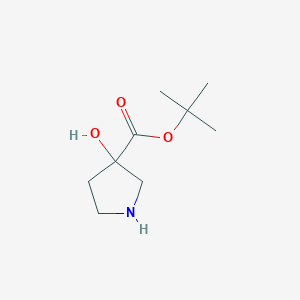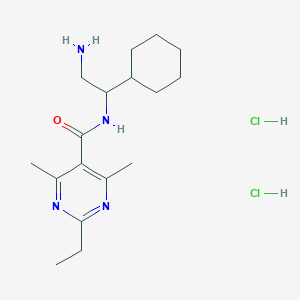
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a pyrimidine ring. Its molecular formula is C14H28Cl2N4O, and it is often used in research settings due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid with 2-amino-1-cyclohexylethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
類似化合物との比較
Similar Compounds
- N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide hydrochloride
- 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
- N-(2-amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride
Uniqueness
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for versatile applications in different fields of research, making it a valuable compound for scientific studies.
特性
分子式 |
C17H30Cl2N4O |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
N-(2-amino-1-cyclohexylethyl)-2-ethyl-4,6-dimethylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H28N4O.2ClH/c1-4-15-19-11(2)16(12(3)20-15)17(22)21-14(10-18)13-8-6-5-7-9-13;;/h13-14H,4-10,18H2,1-3H3,(H,21,22);2*1H |
InChIキー |
AQOTZZBPFKCMIT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C(=N1)C)C(=O)NC(CN)C2CCCCC2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


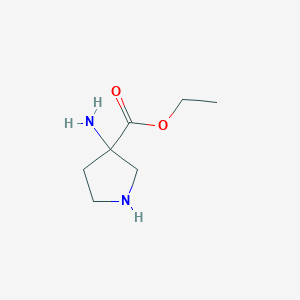
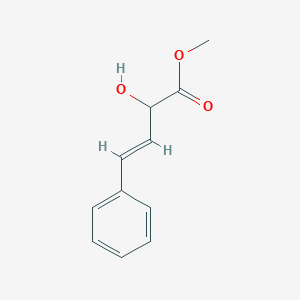
![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)
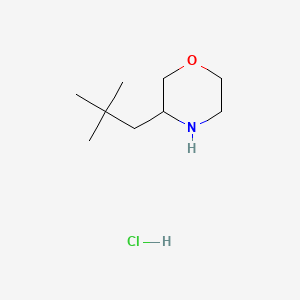
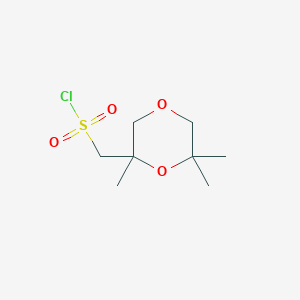
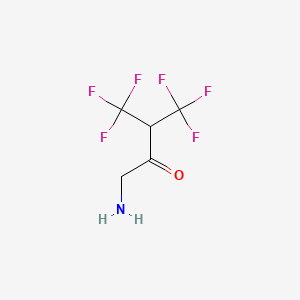

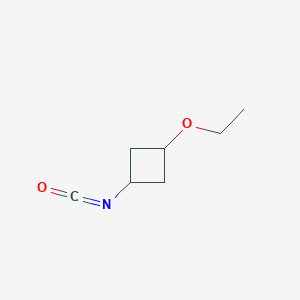
![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)

![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)
